

# Section 1: Aminopyridinone Inhibitors Targeting Tankyrases (TNKS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

*Compound Name:* 4-(5-Aminopyridin-2-yl)piperazin-2-one

*Cat. No.:* B1285827

[Get Quote](#)

**Mechanism of Action:** Tankyrases (TNKS1 and TNKS2) are members of the poly-ADP-ribose polymerase (PARP) family of enzymes.<sup>[1]</sup> They play a crucial role in the regulation of the Wnt signaling pathway by targeting Axin, a key component of the  $\beta$ -catenin destruction complex, for degradation.<sup>[2]</sup> In many cancers, particularly colorectal cancer, aberrant Wnt signaling due to mutations in proteins like adenomatous polyposis coli (APC) leads to uncontrolled cell proliferation.<sup>[1][3]</sup> By inhibiting tankyrases, aminopyridinone compounds prevent the degradation of Axin, leading to the stabilization of the  $\beta$ -catenin destruction complex and subsequent suppression of oncogenic Wnt signaling.<sup>[1][4]</sup>

[Click to download full resolution via product page](#)**Comparative Efficacy of Aminopyridinone Tankyrase Inhibitors:**

The development of potent and selective tankyrase inhibitors has been a significant focus in oncology research. The aminopyridinone scaffold has proven to be a valuable starting point for structure-based drug design.

| Compound                        | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | DLD-1 Cell Potency (μM) | Reference |
|---------------------------------|-----------------|-----------------|-------------------------|-----------|
| 2-aminopyridine oxazolidinone 3 | 25              | 8               | 0.038                   | [1]       |
| 2-aminopyridinone 4             | 19              | 4               | 0.021                   | [1]       |
| Pyranopyridone example          | <10             | <10             | 0.02                    | [3]       |

These compounds demonstrate excellent enzymatic and cellular potency. Notably, the co-crystal structures of 2-aminopyridine oxazolidinones with TNKS reveal binding to an induced pocket, distinct from the nicotinamide binding pocket targeted by some other PARP inhibitors. [1][5] This unique binding mode contributes to their selectivity over other PARP isoforms.[1]

#### Experimental Protocol: In Vitro Tankyrase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against TNKS1 or TNKS2.

- Reagents and Materials:
  - Recombinant human TNKS1 or TNKS2 enzyme
  - Biotinylated NAD<sup>+</sup>
  - Histone H4 (substrate)
  - Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.1% BSA)
  - Test compounds (aminopyridinone inhibitors) dissolved in DMSO

- Streptavidin-coated donor beads
- Anti-phospho-H4 antibody-conjugated acceptor beads
- 384-well microplate

• Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.
2. Add 50 nL of the compound dilutions to the wells of the 384-well plate.
3. Add 2.5 µL of the TNKS enzyme solution (e.g., 2 nM final concentration) to each well.
4. Incubate for 15 minutes at room temperature.
5. Initiate the reaction by adding 2.5 µL of a substrate mix containing biotinylated NAD+ (e.g., 100 nM final concentration) and histone H4 (e.g., 50 nM final concentration).
6. Incubate for 60 minutes at room temperature.
7. Stop the reaction by adding 5 µL of a detection mix containing streptavidin-donor beads and anti-phospho-H4-acceptor beads in a suitable buffer.
8. Incubate for 60 minutes in the dark at room temperature.
9. Read the plate on a suitable plate reader (e.g., AlphaScreen).

• Data Analysis:

1. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
2. Plot the percent inhibition against the logarithm of the compound concentration.
3. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Section 2: Aminopyridinone Inhibitors of Phosphodiesterase 5 (PDE5)

Mechanism of Action: Phosphodiesterase 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).<sup>[6]</sup> In various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature, nitric oxide (NO) stimulates guanylate cyclase to produce cGMP, which in turn leads to smooth muscle relaxation and vasodilation.<sup>[6]</sup> PDE5 inhibitors block the degradation of cGMP, thereby enhancing the vasodilatory effects of NO.<sup>[6]</sup> This mechanism is the basis for their use in treating erectile dysfunction and pulmonary hypertension.<sup>[6][7]</sup>



[Click to download full resolution via product page](#)

#### Comparative Efficacy of Aminopyridinone PDE5 Inhibitors:

The aminopyridiopyrazinone class of compounds has been investigated for its PDE5 inhibitory activity.<sup>[8]</sup> Modifications to the central ring system have been explored to improve potency and physicochemical properties.<sup>[8]</sup> While specific IC<sub>50</sub> values for aminopyridinone-based PDE5 inhibitors are less frequently published in direct comparison to established drugs like sildenafil,

the focus of research has been on optimizing the core structure for enhanced potency and solubility.[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Compound Class                | Key Structural Features                            | Desired Improvements                    | Reference            |
|-------------------------------|----------------------------------------------------|-----------------------------------------|----------------------|
| Aminopyridopyrazinones        | Modifications of the core ring system              | Improved potency and solubility         | <a href="#">[8]</a>  |
| Pyrazolopyrimidinones         | Modifications at the N-methylpiperazine ring       | Improved PK profile and bioavailability | <a href="#">[9]</a>  |
| Pyrazolopyrimidopyridazinones | Triheterocyclic scaffold with varied substitutions | High potency and selectivity vs. PDE6   | <a href="#">[10]</a> |

#### Experimental Protocol: PDE5 Inhibition Assay

This protocol describes a method for determining the *in vitro* inhibitory activity of test compounds against PDE5.

- Reagents and Materials:
  - Recombinant human PDE5 enzyme
  - cGMP (substrate)
  - Snake venom nucleotidase
  - Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl<sub>2</sub>)
  - Test compounds in DMSO
  - Inorganic phosphate detection reagent (e.g., BIOMOL GREEN™)
  - 96-well microplate
- Procedure:

1. Add test compounds at various concentrations to the wells of a 96-well plate.
2. Add the PDE5 enzyme to each well.
3. Pre-incubate for 10 minutes at 37°C.
4. Initiate the reaction by adding cGMP.
5. Incubate for 30 minutes at 37°C.
6. Stop the enzymatic reaction and proceed with the second enzymatic step by adding snake venom nucleotidase.
7. Incubate for 10 minutes at 37°C.
8. Add the inorganic phosphate detection reagent.
9. Incubate for 20 minutes at room temperature.
10. Measure the absorbance at a suitable wavelength (e.g., 620 nm).

- Data Analysis:
  1. Generate a standard curve using known concentrations of inorganic phosphate.
  2. Calculate the amount of phosphate produced in each well.
  3. Determine the percent inhibition for each compound concentration.
  4. Calculate the IC50 value as described for the Tankyrase assay.

## Section 3: Aminopyrimidine Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Mechanism of Action: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).<sup>[11][12]</sup> These pathways are central to the innate immune response, and their dysregulation can lead to various inflammatory diseases.<sup>[12][13]</sup> IRAK4

kinase activity is essential for the downstream activation of transcription factors like NF- $\kappa$ B and AP-1, which drive the production of pro-inflammatory cytokines.[\[11\]](#)[\[13\]](#) Aminopyrimidine-based inhibitors of IRAK4 block its kinase activity, thereby attenuating the inflammatory cascade.[\[11\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)**Comparative Efficacy of Aminopyrimidine IRAK4 Inhibitors:**

Several classes of aminopyrimidine-based IRAK4 inhibitors have been developed and optimized for potency and selectivity.[12][13][14]

| Compound                     | IRAK4 IC50 (nM) | Kinase Selectivity                                     | Reference |
|------------------------------|-----------------|--------------------------------------------------------|-----------|
| Aminopyrimidin-4-one 16      | 27              | >100-fold against 99% of 111 tested kinases            | [13]      |
| Aminopyrimidin-4-one 31      | 93              | Good rat bioavailability (F = 42%)                     | [13]      |
| 5-Aryl-2,4-diaminopyrimidine | Potent          | Optimized for selectivity over TAK1 kinase             | [14][15]  |
| Imidazo[1,2-a]pyridine 11    | Potent          | Aminopyrimidine moiety interacts with the hinge region | [11]      |

A key challenge in developing IRAK4 inhibitors is achieving selectivity over other kinases, particularly transforming growth factor  $\beta$ -activated kinase 1 (TAK1), as inhibition of TAK1 can lead to toxicity.[14][15] Structure-based design has been instrumental in developing compounds with improved selectivity profiles.[13][14]

#### Experimental Protocol: In Vitro IRAK4 Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against IRAK4.

- Reagents and Materials:
  - Recombinant human IRAK4 kinase domain
  - Peptide substrate (e.g., a synthetic peptide with a phosphorylation site for IRAK4)
  - ATP

- Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO)
- Test compounds in DMSO
- Radiolabeled ATP ( $[\gamma-^{33}\text{P}]\text{-ATP}$ ) or a fluorescence-based detection system (e.g., ADP-Glo™)
- Phosphocellulose paper or other suitable separation medium

- Procedure (Radiometric Assay):
  1. Prepare serial dilutions of the test compounds.
  2. Add the IRAK4 enzyme, peptide substrate, and test compound to a reaction vessel.
  3. Initiate the kinase reaction by adding a mixture of unlabeled ATP and  $[\gamma-^{33}\text{P}]\text{-ATP}$ .
  4. Incubate for a defined period (e.g., 2 hours) at room temperature.
  5. Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).
  6. Spot a portion of the reaction mixture onto phosphocellulose paper.
  7. Wash the paper to remove unincorporated  $[\gamma-^{33}\text{P}]\text{-ATP}$ .
  8. Quantify the incorporated radioactivity using a scintillation counter.
- Data Analysis:
  - Determine the kinase activity for each compound concentration relative to the control.
  - Calculate the percent inhibition and determine the IC<sub>50</sub> value as previously described.

## Section 4: Other Notable Aminopyridine-Based Inhibitors

The aminopyridine core is a versatile scaffold found in inhibitors targeting a range of other proteins. While not all are strictly aminopyridinones, their structural similarity and therapeutic relevance warrant their inclusion.

| Inhibitor Class            | Target(s)                     | Therapeutic Area       | Example Compound(s) | Mechanism of Action                                                                                                              | Reference(s) |
|----------------------------|-------------------------------|------------------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------|
| Potassium Channel Blockers | Kv channels                   | Neurological Disorders | 4-Aminopyridine     | Blocks voltage-gated potassium channels, prolonging action potentials and improving nerve conduction in demyelinated axons.      | [16][17][18] |
| PI3K Inhibitors            | PI3K $\gamma$ , PI3K $\delta$ | Inflammation, Cancer   | Compound 33, MR3278 | Inhibits phosphoinositide 3-kinases, which are key components of signaling pathways involved in cell proliferation and survival. | [19][20]     |
| Dual CDK/HDAC Inhibitors   | CDK9, HDAC1                   | Oncology               | Compound 8e         | Simultaneously inhibits cyclin-dependent kinases and histone deacetylases, leading to synergistic                                | [21]         |

---

|                         |              |                              |                                                           |                                                                                                                                           |          |
|-------------------------|--------------|------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------|
| JAK2 Inhibitors         | JAK2         | Myeloproliferative Neoplasms | 6-aminopyrazolyl-pyridine-3-carbonitriles                 | antitumor effects.<br>Inhibit Janus kinase 2, a key enzyme in cytokine signaling pathways that are often dysregulated in certain cancers. | [22][23] |
| PKC $\theta$ Inhibitors | PKC $\theta$ | Autoimmune Diseases          | (6-aminopyridin-2-yl)(2-aminopyridin-3-yl)methanone<br>21 | Inhibit Protein Kinase C theta, a key enzyme in T-cell activation.                                                                        | [24]     |

---

## Conclusion

The aminopyridinone and broader aminopyridine chemical scaffolds have given rise to a diverse and powerful class of enzyme inhibitors with significant therapeutic potential. From the targeted inhibition of the Wnt pathway in cancer with Tankyrase inhibitors to the modulation of inflammatory responses via IRAK4 inhibition and the symptomatic treatment of neurological disorders with potassium channel blockers, these compounds demonstrate remarkable versatility.

The efficacy of these inhibitors is a testament to the power of structure-based drug design and a deep understanding of the underlying biological pathways. As research continues, the development of next-generation aminopyridinone inhibitors with enhanced potency, selectivity, and pharmacokinetic properties holds great promise for addressing unmet medical needs across a spectrum of diseases. The experimental protocols and comparative data presented in

this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field of drug discovery.

## References

- Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Investigation of aminopyridiopyrazinones as PDE5 inhibitors: Evaluation of modifications to the central ring system. *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- The use of aminopyridines in neurological disorders. *Therapeutic Advances in Neurological Disorders*. [\[Link\]](#)
- Aminopyridines for the treatment of neurologic disorders. *Current Opinion in Neurology*. [\[Link\]](#)
- IRAK-4 Inhibitors for Inflammation. *Current Topics in Medicinal Chemistry*. [\[Link\]](#)
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Compu
- 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. *Acta Neurobiologiae Experimentalis*. [\[Link\]](#)
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- The current status of studies of aminopyridines in patients with multiple sclerosis. *Annals of Neurology*. [\[Link\]](#)
- Inhibition of neuronal degenerin/epithelial Na<sup>+</sup> channels by the multiple sclerosis drug 4-aminopyridine. *The Journal of Biological Chemistry*. [\[Link\]](#)
- Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Phase IIB Randomized Trial on the Use of 4-Aminopyridine in Guillain-Barré Syndrome.
- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. *BMC Pharmacology and Toxicology*. [\[Link\]](#)
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)

- An update of 4-aminopyridine as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. *Acta Neurobiologiae Experimentalis*. [Link]
- Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors. *ACS Medicinal Chemistry Letters*. [Link]
- Neuroprotective Properties of 4-Aminopyridine. *Neurology and Therapy*. [Link]
- The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. *Frontiers in Neurology*. [Link]
- An update of 4-aminopyridine as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. *Acta Neurobiologiae Experimentalis*. [Link]
- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. *BMC Pharmacology & Toxicology*. [Link]
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. *Journal of Medicinal Chemistry*. [Link]
- Structure-based optimization of aminopyridines as PKC $\theta$  inhibitors. *Bioorganic & Medicinal Chemistry Letters*. [Link]
- Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket. *Acta Crystallographica Section D: Biological Crystallography*. [Link]
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3K $\delta$  inhibitors for hematological cancer. *Bioorganic & Medicinal Chemistry Letters*. [Link]
- Novel insight into the function of tankyrase. *Oncology Letters*. [Link]
- Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. *Chemistry & Biodiversity*. [Link]
- In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*. [Link]
- In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors.
- Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. *Journal of Medicinal Chemistry*. [Link]
- in vivo preclinical studies for drug discovery. YouTube. [Link]
- PDE5 inhibitor. Wikipedia. [Link]
- PDE5 Inhibitors: Types, How They Work, Wh
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. *ACS Medicinal Chemistry Letters*. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. *Molecules*. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a class of novel tankyrase inhibitors that bind to both the nicotinamide pocket and the induced pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. healthline.com [healthline.com]
- 8. Investigation of aminopyridiopyrazinones as PDE5 inhibitors: Evaluation of modifications to the central ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 19. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase  $\gamma$  - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3K $\delta$  inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Section 1: Aminopyridinone Inhibitors Targeting Tankyrases (TNKS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285827#comparing-the-efficacy-of-aminopyridinone-inhibitors]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)